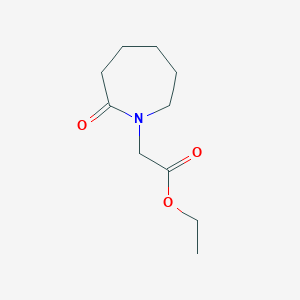
2-(Diphenylphosphino)aniline
Vue d'ensemble
Description
2-(Diphenylphosphino)aniline is an organic compound with the molecular formula C18H16NP . It is also known by other names such as 2-(Diphenylphosphino)anilin, 2-(Diphenylphosphino)benzenamine, and (2-Aminophenyl)diphenylphosphine .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . For instance, the reaction of the asymmetric ligand this compound with gold(I), silver(I), or copper(I) substrates in various molar ratios leads to the formation of different complexes .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C18H16NP . Further details about its structure can be found in the references .Chemical Reactions Analysis
The reaction of this compound with gold(I), silver(I), or copper(I) substrates in various molar ratios leads to the formation of different complexes . More details about these reactions can be found in the references .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 408.3±28.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and an enthalpy of vaporization of 66.0±3.0 kJ/mol . It also has a flash point of 200.7±24.0 °C .Applications De Recherche Scientifique
Catalysis and Complex Formation
2-(Diphenylphosphino)aniline demonstrates significant applications in catalysis and complex formation. It is involved in the formation of various metal complexes, showcasing its versatility as a ligand. For instance:
Formation of Rhenium Complexes : It reacts with rhenium compounds to form different oxo rhenium(V) complexes, some of which exhibit unique trinuclear, cyclic oxo(V) core structures (Schroer, Wagner, & Abram, 2010).
Application in Ruthenium-Catalyzed Reactions : In combination with ruthenium catalysts, it is used for synthesizing quinolines through an amine exchange reaction between anilines and trialkylamines (Cho et al., 2000).
Palladium-Catalyzed CN Coupling Reactions : It is employed as a ligand in palladium-catalyzed CN coupling reactions, enhancing the reaction efficiency and yield (Nadri, Rafiee, Jamali, & Joshaghani, 2014).
Ligand Synthesis and Characterization
This compound is crucial in synthesizing and characterizing various ligands:
Synthesis of N,N′-Bis(diphenylphosphino)-2-(aminomethyl)aniline Derivatives : It is used in synthesizing derivatives which have applications in Heck and Suzuki cross-coupling reactions (Aydemir et al., 2009).
Formation of Nitridorhenium(V) and Nitridotechnetium(V) Complexes : It reacts with these elements to yield various complexes, demonstrating its role in forming diverse chemical structures (Schroer & Abram, 2011).
Polymerization and Other Chemical Processes
This compound also finds applications in polymerization and other chemical transformations:
Polymerization Activity : Used in nickel catalysis, it demonstrates the ability to catalyze norbornene polymerization, indicating its utility in polymer synthesis (Zhang et al., 2009).
Synthesis of Bis(diphenylphosphino)aniline Ligands and Complexes : It plays a role in synthesizing new ligands and their complexes with palladium(II) and platinum(II), which are then applied in Heck and Suzuki cross-coupling reactions (Aydemir et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
2-(Diphenylphosphino)aniline is an organic intermediate . It is reported to be used in the preparation of a cobalt-based catalyst
Mode of Action
It is known that the compound can interact with gold(i), silver(i), or copper(i) substrates in various molar ratios . This interaction leads to the formation of complexes, indicating that the compound may act as a ligand, binding to these metal ions and influencing their reactivity .
Result of Action
The result of the action of this compound is the formation of complexes when it interacts with gold(I), silver(I), or copper(I) substrates . These complexes are likely to have different properties and reactivities compared to the original metal ions, thereby influencing the overall outcome of the chemical reactions in which they are involved.
Analyse Biochimique
Biochemical Properties
2-(Diphenylphosphino)aniline plays a significant role in biochemical reactions, particularly as a ligand in metal complexes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms complexes with gold(I), silver(I), and copper(I) substrates, leading to the formation of homo- and hetero-polynuclear complexes . These interactions are crucial for its function in catalysis and other biochemical processes.
Cellular Effects
This compound influences various cellular processes and cell types. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can lead to changes in cellular functions, including alterations in enzyme activity and protein expression . These effects are essential for understanding its role in biochemical and pharmacological applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions such as gold, silver, and copper . These complexes can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. The compound’s ability to form stable complexes with metal ions is key to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and toxicology of this compound is essential for its safe application in biochemical and pharmacological studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in catalysis and its interaction with metal ions are critical for its involvement in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is vital for its application in biochemical research.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function . Studying its subcellular localization helps in understanding its role in cellular processes.
Propriétés
IUPAC Name |
2-diphenylphosphanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJJGRVJLNMTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413256 | |
| Record name | 2-(DIPHENYLPHOSPHINO)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65423-44-1 | |
| Record name | 2-(DIPHENYLPHOSPHINO)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Diphenylphosphino)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)

![Methyl 5-chloro-4-[(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B1366258.png)





![3-Methyl-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)imino]-1,3-thiazole](/img/structure/B1366276.png)



